3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
The compound “3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a derivative of piperazine and 2-azetidinone . Piperazine scaffolds or 2-azetidinone pharmacophores have been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells .
Synthesis Analysis
The synthesis of this compound involves the reaction of two building blocks . The synthesized compounds were characterized using various spectroscopic techniques .Physical and Chemical Properties Analysis
The compound has a melting point of 177–179 °C . The yield of the compound is 69.26% . The compound has a molecular weight of 414.16 .Scientific Research Applications
Alpha1-Adrenoceptor Ligands
Compounds with a pyrrolo[3,2-d]pyrimidine-2,4-dione (PPm) system, which are analogues of alpha(1)-adrenoceptor (alpha(1)-AR) ligands, have been studied for their binding profiles. Variations in the PPm and phenylpiperazine (PPz) moieties, as well as the connecting alkyl chain, influence affinity toward alpha(1)-ARs. Molecular modeling approaches like pharmacophoric mapping and quantitative structure-affinity relationship analysis were applied to understand these relationships (Patanè et al., 2005).
Anticonvulsant Activity
Derivatives of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have been synthesized and tested for anticonvulsant activity. These compounds showed effectiveness in various seizure models, indicating their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have been conducted to understand the anticonvulsant activity of these compounds (Kamiński et al., 2011).
Antibacterial Activity
Compounds derived from benzyl piperazine with pyrimidine and isoindolinedione structures have shown significant antibacterial activity. These compounds were synthesized using microwave-assisted methods and tested for their effectiveness against various bacterial strains (C.Merugu et al., 2010).
Glycolic Acid Oxidase Inhibitors
An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, with large lipophilic 4-substituents, are potent, competitive inhibitors of porcine liver GAO in vitro. This research indicates the potential of these compounds in reducing urinary oxalate levels (Rooney et al., 1983).
Receptor Ligands
Derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene were synthesized and evaluated for their affinities to alpha 1-adrenoceptor and 5HT1A-receptor. These compounds showed good to excellent affinities, indicating their potential use as receptor ligands (Romeo et al., 1993).
Mechanism of Action
Target of Action
Similar compounds with piperazine and 2-azetidinone pharmacophores have been reported to show anti-cancer activities . They have been found to induce apoptosis in different types of cancer cells .
Mode of Action
The compound’s mode of action is likely related to its ability to inhibit proliferation and induce apoptosis in cancer cells . This is achieved through the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential . This results in apoptosis through the mitochondria-mediated pathway .
Biochemical Pathways
The compound affects the intrinsic pathway of programmed cell death . This involves the elevation in the level of cytochrome c and upregulation in the expression of caspase-3 . The compound also affects the PI3K/AKT/GSK-3β (glycogen synthase kinase) signaling pathways .
Result of Action
The compound’s action results in the inhibition of cell growth, suppression of colonies, and inhibition of migration in HeLa cells . It also induces morphological changes, phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest .
Action Environment
Environmental factors such as the presence of carcinogens, viruses, chemicals, and radiations can influence the compound’s action, efficacy, and stability . These factors can initiate cancer and progressively lead to malignant cells, invasion, and metastasis .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c30-20(28-13-11-27(12-14-28)18-9-5-2-6-10-18)16-29-23(31)22-21(26-24(29)32)19(15-25-22)17-7-3-1-4-8-17/h1-10,15,25H,11-14,16H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMPGMNCAMOEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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